molecular formula C8H11Cl3O B14754647 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one CAS No. 1552-24-5

6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one

Cat. No.: B14754647
CAS No.: 1552-24-5
M. Wt: 229.5 g/mol
InChI Key: WOMSNCXNBGXQMI-UHFFFAOYSA-N
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Description

6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one is an organic compound characterized by its unique structure, which includes three chlorine atoms and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one typically involves the chlorination of 2,2-dimethylhex-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and double bond in its structure play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one: is similar to other chlorinated alkenes and ketones, such as 5-amino-6,6,6-trichloro-2,2-dimethyl-4-hexen-3-one.

Uniqueness: The unique combination of three chlorine atoms and a double bond in this compound distinguishes it from other compounds. This structure imparts specific chemical properties and reactivity that make it valuable for various applications.

Properties

CAS No.

1552-24-5

Molecular Formula

C8H11Cl3O

Molecular Weight

229.5 g/mol

IUPAC Name

6,6,6-trichloro-2,2-dimethylhex-4-en-3-one

InChI

InChI=1S/C8H11Cl3O/c1-7(2,3)6(12)4-5-8(9,10)11/h4-5H,1-3H3

InChI Key

WOMSNCXNBGXQMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC(Cl)(Cl)Cl

Origin of Product

United States

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